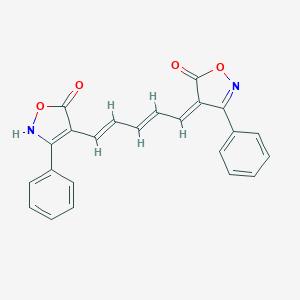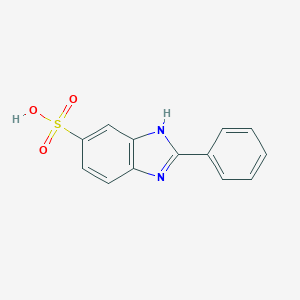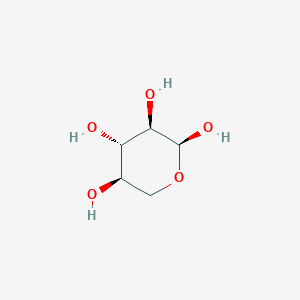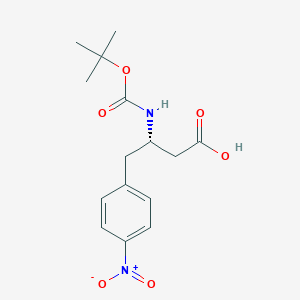
Chlorhydrate de N-Desméthyl Phényltoloxamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl Phenyltoloxamine Hydrochloride is a compound related to the field of medicinal chemistry, particularly in the context of opioid receptors and analgesic drugs. While the provided papers do not directly discuss N-Desmethyl Phenyltoloxamine Hydrochloride, they do provide insights into related compounds and their synthesis, molecular structures, and chemical properties, which can be informative for a comprehensive analysis of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves the use of chiral amino acids and the introduction of various alkyl and aryl substituents. For example, the paper on opioid kappa agonists describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are structurally related to N-Desmethyl Phenyltoloxamine Hydrochloride . These compounds were synthesized with the goal of achieving a conformation similar to the known kappa agonist U-50488, indicating the importance of stereochemistry in the synthesis of pharmacologically active compounds.
Molecular Structure Analysis
The molecular structure of related compounds can be determined using techniques such as single-crystal X-ray diffraction analysis. For instance, the solid-state structure of N-desmethylnefopam hydrochloride, a metabolite of an analgesic drug, was elucidated using this method . The study revealed the conformation of the benzoxazocine ring and the relative positions of other functional groups, which are critical for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involving related compounds can be complex and are often designed to achieve specific pharmacological effects. For example, the synthesis of hydrophobic derivatives of the glycopeptide antibiotic eremomycin involved Edman degradation followed by the introduction of hydrophobic substituents . These modifications were aimed at altering the compound's antibacterial activity, demonstrating how chemical reactions can be tailored to modify biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and conformational dynamics, can significantly affect their biological activity. The paper on N-desmethylnefopam hydrochloride provides insights into the compound's conformational equilibrium in solution, which is crucial for understanding its pharmacokinetic properties . Similarly, the mesomorphic properties of liquid crystalline compounds were studied to understand their phase behavior .
Applications De Recherche Scientifique
J’ai effectué une recherche approfondie sur les applications de recherche scientifique du chlorhydrate de N-Desméthyl Phényltoloxamine, mais malheureusement, les informations disponibles sont limitées. Les résultats de recherche proposent principalement des options d’achat du composé à des fins de recherche, ce qui indique son utilisation dans la recherche en protéomique . Cependant, les descriptions détaillées de ses applications uniques dans divers domaines scientifiques ne sont pas facilement disponibles dans les résultats de recherche.
Mécanisme D'action
Target of Action
The primary target of N-Desmethyl Phenyltoloxamine Hydrochloride is the H1 receptor . This receptor plays a crucial role in the body’s inflammatory response, and blocking it can help alleviate symptoms of conditions like allergic rhinitis, allergic conjunctivitis, and urticaria .
Mode of Action
As a first-generation H1 antihistamine , N-Desmethyl Phenyltoloxamine Hydrochloride interferes with the agonist activity of histamine at the H1 receptor . This interference attenuates inflammatory processes, providing relief from various allergic conditions .
Biochemical Pathways
It is known that the compound can cross the blood-brain barrier and cause tranquilizing effects at cns histamine receptors . This ability to potentiate the effects of analgesics may be explained in part by its chemical nature as a first-generation H1 antihistamine .
Pharmacokinetics
It is known that the compound is capable of crossing the blood-brain barrier .
Result of Action
The primary therapeutic use of N-Desmethyl Phenyltoloxamine Hydrochloride is as an adjuvant therapy in various combination products containing an analgesic . It is expected to potentiate the pain-relieving effect of the analgesic component of the product . This makes it useful for the temporary relief of minor aches and pains like headache, muscular aches, backaches, minor arthritis pain, common cold, toothaches, menstrual cramps, etc .
Orientations Futures
Propriétés
IUPAC Name |
2-(2-benzylphenoxy)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-11-12-18-16-10-6-5-9-15(16)13-14-7-3-2-4-8-14;/h2-10,17H,11-13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIUOGRMRZMCFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)

![2-[4-(4,5-Dimethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B149490.png)








